1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine is a chemical compound classified under the benzothiazole derivatives. It possesses a unique structure that includes a benzothiazole moiety and a branched amine group, making it of interest in various scientific fields. The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
The primary sources of information regarding 1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine include chemical databases and research articles that provide details on its synthesis, properties, and applications. Notable databases include ChemBK and BenchChem, which offer extensive data on chemical compounds.
The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine typically involves the reaction of the sodium salt of 2-thiobenzothiazole with tert-butylamine. A common procedure includes:
The synthesis requires careful control of temperature and the addition rate of reagents to ensure high yield and purity of the final compound.
The molecular formula for 1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine is C11H14N2S2. The structure features a benzothiazole ring fused with a branched amine group, which contributes to its chemical properties.
Key structural data include:
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reducing agents such as sodium borohydride can convert it into simpler amines or alcohols.
Substitution: The benzothiazole ring can participate in electrophilic or nucleophilic substitution reactions depending on the conditions .
The specific products formed from these reactions depend on the reagents used and their concentrations, as well as the reaction conditions.
The mechanism of action for 1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine involves its interaction with various biological targets within cells. It may inhibit enzymes crucial for cellular processes such as DNA replication or protein synthesis. This inhibition can lead to antimicrobial or anticancer effects, making it a compound of interest in pharmaceutical research .
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine is characterized as a light yellow-brown powder. Its physical properties include:
The compound exhibits stability under normal conditions but may decompose when exposed to high temperatures or reactive chemicals, releasing toxic nitrogen oxides and sulfur oxides .
The primary applications of 1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine are found in scientific research and medicinal chemistry:
Functionalization of the benzothiazole core is a critical step in synthesizing 1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-amine. Modern approaches leverage the reactivity of the C2 position, which is susceptible to electrophilic substitution and nucleophilic addition. Schiff base formation represents a key strategy, where 2-aminobenzothiazole reacts with carbonyl compounds (e.g., aldehydes or ketones) to form imine intermediates. These intermediates serve as versatile precursors for subsequent reduction or reductive amination to access target amines like 1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-amine. For example, NaBH₄ reduction of Schiff bases derived from substituted benzaldehydes yields stable secondary amines with preserved benzothiazole integrity [3]. Acylhydrazone-based routes are equally significant; benzothiazole hydrazones react with α-halo ketones under mild conditions, enabling N-alkylation at the endocyclic nitrogen. This pathway is particularly valuable for introducing propanamine side chains while maintaining regiocontrol [8].
Regioselectivity is paramount during alkylation to avoid structural isomers. Research confirms that α-haloketones preferentially react with benzothiazoles via endo-N-alkylation at the thiazole nitrogen (N3), not the exocyclic amino group. This preference arises from Mulliken charge distribution: endocyclic nitrogen exhibits a partial negative charge (−0.260), while the exocyclic nitrogen carries a positive charge (+0.420) when hydrogens are summed. Experimental validation via ¹⁵N NMR shows an upfield shift of ~90 ppm for the endocyclic nitrogen upon alkylation, contrasting with a minor shift for the exocyclic NH₂ [4]. For 1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-amine synthesis, α-iodoketones (e.g., iodopinacolone) react with 2-aminobenzothiazole in acetone at room temperature, yielding quaternary ammonium salts. Subsequent reduction or hydrolysis furnishes the target amine. This method achieves 51–74% isolated yields within hours—significantly faster than bromo/chloro analogs requiring heating or catalysts [4].
Table 1: Regioselectivity in Benzothiazole Alkylation
Alkylating Agent | Conditions | Site Selectivity | Theoretical Basis | Yield (%) |
---|---|---|---|---|
α-Iodoketones | Acetone, RT | Endocyclic (N3) | Mulliken charge: N₃ (−0.26), Nₓₑᵣₒ (+0.42) | 51–74 |
α-Bromoketones | Ethanol, reflux | Endocyclic (N3) | Higher HOMO density at N3 | 40–65 |
α-Chloroketones | Microwave, 100°C | Endocyclic (N3) | Charge-controlled transition state | 60–80 |
Transition-metal catalysts enhance the efficiency of benzothiazole-amine hybrid synthesis. Ruthenium(II) complexes with hydrazone ligands (e.g., Ru(L)(CO)(PPh₃)₂) demonstrate exceptional activity in dehydrogenative coupling, a key step in imine formation en route to target amines. These catalysts operate under mild, solvent-free conditions via acceptorless dehydrogenation, producing H₂ as the sole byproduct. For example, complexes like [Ru(SAL-HBT)(CO)(PPh₃)₂]Cl (where SAL-HBT = salicylaldehyde-functionalized benzothiazole hydrazone) facilitate imine synthesis from alcohols and amines at 110°C with 0.5–2 mol% loading. Turnover numbers (TON) exceed 200, attributed to the ligand’s hemilabile O,N-donor system stabilizing Ru(II) during redox cycles [8]. Ziegler-Natta systems also show promise for sterically hindered amines. Non-phthalate catalysts incorporating benzothiazole-derived internal electron donors (e.g., dialkyl benzothiazolyl succinates) improve stereoselectivity in olefin polymerization. When combined with MgCl₂/TiCl₄ supports, these donors modulate titanium active sites, enhancing selectivity for linear amine adducts [7].
Table 2: Catalytic Systems for Benzothiazole Hybrid Synthesis
Catalyst | Reaction Type | Conditions | Key Advantage | TON/TOF |
---|---|---|---|---|
Ru(II)-hydrazone complexes | Dehydrogenative coupling | 110°C, solvent-free | Acceptorless, H₂ byproduct | TON: 200+ |
Ziegler-Natta with benzothiazole donors | Olefin-amine coupling | 50–80°C, alkane solvents | Stereoselectivity for linear amines | TOF: 50 h⁻¹ |
CuI/DABCO | C–N cyclization | Microwave, 120°C | Rapid cyclization (<30 min) | TOF: 120 h⁻¹ |
Solvent-free and microwave-assisted methods significantly optimize the synthesis of 1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-amine. Microwave irradiation (MWI) accelerates condensation and reduction steps, reducing reaction times from hours to minutes while improving yields. For instance, Schiff base formation between 2-aminobenzothiazole and acetone derivatives under MWI (150 W, 120°C) completes in 15–20 minutes, compared to 6–12 hours conventionally. Subsequent NaBH₄ reduction under MWI affords target amines in >85% yield, minimizing side products like enamines or over-reduced species [9]. Solvent-free protocols enhance atom economy and reduce purification complexity. Grinding 2-chlorobenzothiazole with tert-butylamine in the presence of K₂CO₃ yields N-substituted intermediates at room temperature within 30 minutes. Cyclocondensation of these intermediates with α-bromo ketones under neat conditions at 80°C then delivers the propan-2-amine scaffold in a one-pot sequence. These approaches align with green chemistry principles by eliminating volatile organic solvents and reducing energy consumption [6] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4